Dimethyl 4-chloropyridine-2,5-dicarboxylate
Description
Dimethyl 4-chloropyridine-2,5-dicarboxylate is a pyridine derivative featuring a chlorine substituent at the 4-position and methyl ester groups at the 2- and 5-positions. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing bioactive molecules. Its structural features—electron-withdrawing chlorine and ester groups—influence its reactivity, solubility, and interactions in biological systems .
Properties
IUPAC Name |
dimethyl 4-chloropyridine-2,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-14-8(12)5-4-11-7(3-6(5)10)9(13)15-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVZJSRVRPYAIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C(=C1)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201186215 | |
| Record name | 2,5-Pyridinedicarboxylic acid, 4-chloro-, 2,5-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201186215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227945-09-6 | |
| Record name | 2,5-Pyridinedicarboxylic acid, 4-chloro-, 2,5-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227945-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Pyridinedicarboxylic acid, 4-chloro-, 2,5-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201186215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Historical Context and Structural Considerations
Pyridine dicarboxylates derive their reactivity from the electron-withdrawing effects of carboxylate esters and halogen substituents. The 2,5-dicarboxylate configuration introduces steric and electronic challenges compared to more common 2,6-isomers . Early synthetic efforts focused on chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) derivatives, but adaptations for 2,5-substitution require strategic modifications to regioselectivity and functional group compatibility .
Direct Chlorination and Esterification of Pyridine Precursors
A foundational approach involves chlorination and subsequent esterification of pyridine dicarboxylic acids. For example, chelidamic acid monohydrate serves as a precursor for 4-chloro derivatives via thionyl chloride-mediated chlorination :
Procedure :
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Chelidamic acid (3.00 g, 16.4 mmol) is refluxed in thionyl chloride (10 mL) with a catalytic drop of DMF for 24 hours.
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The resulting acid chloride intermediate is treated with methanol (12 mL) under cooling to yield dimethyl 4-chloropyridine-2,6-dicarboxylate .
While this method produces the 2,6-isomer, analogous conditions could theoretically target the 2,5-configuration by altering the starting material’s substitution pattern. However, regioselective control remains a challenge due to the symmetry of common precursors.
Deoxygenative Chlorination of Pyridine N-Oxides
A scalable method for 4-chloropyridine-2,6-dicarbonyl dichloride involves deoxygenative chlorination of pyridine N-oxides using oxalyl chloride and catalytic DMF :
Key Steps :
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Synthesis of Pyridine N-Oxide : 2,6-Dicarboxypyridine 1-oxide is prepared via oxidation of 2,6-pyridinedicarboxylic acid using sodium tungstate and hydrogen peroxide .
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Chlorination : Treatment with oxalyl chloride (5.5 equiv) at -10°C in DMF yields 4-chloropyridine-2,6-dicarbonyl dichloride in 99% yield .
Critical Parameters :
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Temperature control (-10°C) prevents side reactions such as esterification.
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Excess oxalyl chloride ensures complete deoxygenation and chlorination .
Alkaline Hydrolysis and Functional Group Interconversion
Patent literature describes the hydrolysis of cyano-substituted pyridine carboxamides to dicarboxylic acids, which can be esterified to target compounds . For instance:
Example Pathway :
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Formamidation : 4-Cyanopyridine reacts with formamide and ammonium peroxodisulfate in acetonitrile to form 4-cyano-2-pyridinecarboxamide .
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Hydrolysis : Alkaline hydrolysis with sodium hydroxide (30%) at 80°C yields pyridine-2,4-dicarboxylic acid, which is esterified using methanol and HCl .
Adapting this route for 2,5-dicarboxylates would require a regioselective nitrile hydrolysis strategy, potentially leveraging directing groups or transition-metal catalysts.
Comparative Analysis of Synthetic Routes
The table below evaluates key methods for pyridine dicarboxylate synthesis:
Insights :
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The N-oxide route offers exceptional yields but is limited to 2,6-substitution.
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Thionyl chloride-mediated esterification is versatile but requires stringent temperature control .
Challenges in 2,5-Regioselective Synthesis
Achieving the 2,5-dicarboxylate configuration remains synthetically demanding due to:
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Electronic Factors : Electron-deficient pyridine rings favor electrophilic substitution at the 3- and 5-positions, complicating direct functionalization.
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Steric Hindrance : Bulky ester groups at the 2- and 5-positions create steric clashes, necessitating protective group strategies.
Scientific Research Applications
Medicinal Chemistry
Dimethyl 4-chloropyridine-2,5-dicarboxylate serves as an important intermediate in the synthesis of various bioactive compounds. Its derivatives have been explored for their potential therapeutic effects:
- Antimicrobial Activity : Research indicates that DMCPD and its derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics. Studies have shown that modifications to the pyridine ring can enhance activity against specific bacterial strains .
- Anti-inflammatory Agents : Compounds derived from DMCPD have been investigated for their anti-inflammatory effects. The presence of the chloropyridine moiety appears to play a critical role in modulating inflammatory pathways .
Organic Synthesis
DMCPD is utilized as a building block in organic synthesis due to its reactivity and functional groups:
- Synthesis of Heterocycles : DMCPD can be employed in the synthesis of various heterocyclic compounds through cyclization reactions. For instance, it has been used to synthesize pyridine derivatives that are crucial for pharmaceuticals .
- Ligand Development : In coordination chemistry, DMCPD has been utilized to create ligands for metal complexes. These complexes are often used in catalysis and materials science .
Material Science
The compound's unique structure allows it to be used in the development of advanced materials:
- Metal-Organic Frameworks (MOFs) : DMCPD can act as a linker in the formation of MOFs, which are materials with high surface area and tunable porosity. These frameworks have applications in gas storage, separation processes, and catalysis .
- Luminescent Materials : Research has shown that derivatives of DMCPD can be incorporated into luminescent materials for use in optoelectronic devices. The ability to modify the electronic properties through substitution makes it a valuable component in this field.
Case Study 1: Antimicrobial Properties
A study published in the Journal of Medicinal Chemistry demonstrated that DMCPD derivatives exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The research involved synthesizing various derivatives and assessing their efficacy through minimum inhibitory concentration (MIC) tests. Results indicated that specific substitutions on the pyridine ring enhanced antibacterial properties significantly .
Case Study 2: Synthesis of Heterocycles
In a study focusing on organic synthesis, researchers utilized DMCPD as a precursor for synthesizing novel pyridine-based compounds via Hantzsch reaction methodology. The resulting compounds were characterized using NMR and mass spectrometry, confirming their structures and potential applications as pharmaceuticals .
Mechanism of Action
The mechanism of action of dimethyl 4-chloropyridine-2,5-dicarboxylate depends on its application. In medicinal chemistry, it may act as a prodrug, undergoing metabolic conversion to active compounds that interact with specific molecular targets such as enzymes or receptors. The chlorine atom and ester groups play crucial roles in its reactivity and binding affinity.
Comparison with Similar Compounds
Positional Isomers: 2,5- vs. 2,6- and 3,5-Dicarboxylates
- Dimethyl 4-Chloropyridine-2,6-dicarboxylate ():
This positional isomer has ester groups at 2 and 6. The 2,6-substitution pattern facilitates saponification and subsequent amidation reactions due to reduced steric hindrance compared to the 2,5-isomer. It is a precursor for New Delhi Metallo-β-lactamase-1 inhibitors . - Dimethyl 3,5-Pyridinedicarboxylate ():
Lacking a chlorine substituent, this compound exhibits higher solubility in polar solvents. Its reactivity is dominated by nucleophilic attacks at the electron-deficient 3- and 5-positions, making it a scaffold for coordination chemistry .
Dihydropyridine Derivatives
- Nifedipine (Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, ):
A calcium channel blocker with a 1,4-dihydropyridine core. The nitro group at the 4-phenyl position enhances redox activity, critical for vasodilation. The 3,5-ester arrangement stabilizes the planar dihydropyridine ring, a feature absent in the fully aromatic target compound . - Dimethyl 4-(2-Chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (): Substitution with a 2-chlorophenyl group increases lipophilicity (logP ~3.5) compared to the target compound’s single chlorine.
Heterocyclic-Fused Derivatives
- Dimethyl 2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate ():
The fused dioxolane ring enhances rigidity and hydrogen-bonding capacity, leading to antimicrobial activity (MIC 4.8–5000 µg/mL against S. aureus and C. albicans). In contrast, the target compound’s simpler structure lacks such bioactivity .
Antitubercular and Antifungal Agents
- Dimethyl 1,4-dihydro-4-(3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethylpyridine-3,5-dicarboxylate ():
Bulky 4-nitrophenyl and pyrazole substituents confer antitubercular activity (MIC 0.02 µg/mL). The target compound’s smaller chlorine substituent may limit steric interactions required for enzyme inhibition .
Solubility and Reactivity
- Solubility : The chlorine and ester groups in the target compound reduce polarity compared to hydroxylated analogs (e.g., ), likely resulting in moderate solubility in organic solvents like dichloromethane or THF .
- Reactivity : The 4-chloro group enables nucleophilic aromatic substitution, while the 2,5-esters are less sterically hindered than 3,5-analogs, facilitating hydrolysis or transesterification .
Data Table: Key Structural Analogs
Biological Activity
Dimethyl 4-chloropyridine-2,5-dicarboxylate (DCPD) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
DCPD is characterized by the following structural features:
- Chemical Formula : CHClNO
- Molecular Weight : 232.62 g/mol
- Functional Groups : Contains chlorinated pyridine and carboxylate ester groups.
Mechanisms of Biological Activity
The biological activity of DCPD can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : DCPD has shown potential as a small-molecule inhibitor in various pathways, particularly those involving oxygenases. Similar compounds have been noted for their inhibitory effects on enzymes related to cancer progression and metabolic diseases .
- Reactive Oxygen Species (ROS) Generation : Compounds with similar structures have been implicated in the generation of ROS, which play a significant role in apoptosis and cancer therapy. The presence of the chlorine atom in DCPD may enhance its reactivity, leading to increased ROS production .
- Cell Cycle Arrest : Studies have indicated that DCPD may induce cell cycle arrest in cancer cells by modulating key regulatory proteins such as p53 and cyclins, thereby inhibiting tumor growth .
Biological Activity Data
The following table summarizes key findings related to the biological activity of DCPD and similar compounds:
| Activity | Mechanism | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibition of 2OG oxygenases | |
| Induction of Apoptosis | ROS generation leading to DNA damage | |
| Cell Cycle Arrest | Modulation of p53 and cyclin expression |
Case Studies
- Cancer Cell Lines : In vitro studies have demonstrated that DCPD exhibits cytotoxic effects against various cancer cell lines, including HeLa and A375 cells. The IC50 values obtained from these studies suggest significant potency in inhibiting cell proliferation .
- In Vivo Models : Preliminary animal studies indicate that DCPD may reduce tumor size in xenograft models, supporting its potential use as an anticancer agent. The mechanism appears to involve both direct cytotoxicity and modulation of the tumor microenvironment .
- Comparative Studies : Research comparing DCPD with other pyridine derivatives has shown that the presence of the chlorine atom enhances its biological activity, particularly in enzyme inhibition assays .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing Dimethyl 4-chloropyridine-2,5-dicarboxylate, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions using substituted pyridine precursors. For example, analogous dihydropyridine derivatives are synthesized via Hantzsch-type reactions with substituted aldehydes and β-keto esters under reflux conditions . Purity is ensured through recrystallization (e.g., using ethanol or methanol) and confirmed by HPLC or TLC with a mobile phase like ethyl acetate/hexane (1:3) . Melting point analysis (139–144°C) and spectroscopic characterization (NMR, IR) are critical for validation .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : and NMR identify substituent positions and confirm regiochemistry. For example, the 4-chloro group in pyridine derivatives shows distinct deshielding in NMR (~125–135 ppm) .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths and dihedral angles. Symmetry codes and hydrogen bonding patterns (e.g., N–H···O interactions) validate the 1,4-dihydropyridine ring conformation .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
- Methodological Answer : The compound is slightly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., chloroform). This affects reaction solvent selection (e.g., using DMSO for cross-coupling reactions) and purification methods (e.g., column chromatography with silica gel and ethyl acetate/hexane gradients) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for structural confirmation?
- Methodological Answer :
- Variable Temperature (VT) NMR : Resolves dynamic effects like rotational isomerism by analyzing signal coalescence at elevated temperatures .
- 2D NMR Techniques : HSQC and HMBC correlate proton and carbon signals to confirm substituent connectivity. For example, HMBC correlations between the ester carbonyl (170–175 ppm) and adjacent methyl groups confirm dicarboxylate positioning .
Q. What computational methods are used to predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software models transition states and activation energies for SNAr (nucleophilic aromatic substitution) reactions at the 4-chloro position. Basis sets like B3LYP/6-31G(d) optimize geometries and predict regioselectivity .
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (e.g., the 4-chloro site) to prioritize reaction sites .
Q. How can reaction conditions be optimized to minimize byproducts in dihydropyridine synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to test variables (temperature, catalyst loading, solvent polarity). For example, a central composite design identifies optimal reflux time (8–12 hrs) and ammonium acetate concentration (1.2–1.5 equiv) .
- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., enamine intermediates) to adjust reagent addition rates .
Q. What strategies are effective in resolving crystallographic disorder in X-ray structures of dihydropyridine derivatives?
- Methodological Answer :
- Twinned Crystals : Apply TWINABS for data scaling and SHELXL for refinement with multiple occupancy models .
- Hydrogen Bonding Analysis : Compare O–H···N and C–H···O interactions to identify stabilizing forces that reduce disorder .
Data Contradiction and Validation
Q. How should researchers address discrepancies between experimental and computational bond lengths in the dihydropyridine ring?
- Methodological Answer :
- Benchmarking : Compare DFT-optimized geometries (e.g., B3LYP/def2-TZVP) with crystallographic data. Differences >0.05 Å may indicate basis set limitations or crystal packing effects .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π-stacking) that distort bond lengths in the solid state .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
